Methyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate

Description

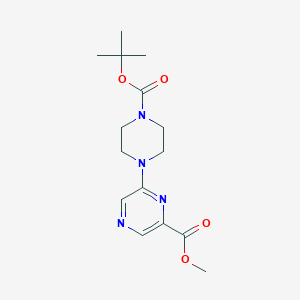

Methyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate (CAS: 1375702-27-4) is a heterocyclic compound featuring a pyrazine core substituted at positions 2 and 6. Its molecular formula is C₁₅H₂₂N₄O₄, with a molecular weight of 322.37 g/mol . The pyrazine ring is functionalized with a methyl ester group at position 2 and a tert-butoxycarbonyl (Boc)-protected piperazine moiety at position 7. This compound is categorized under both piperazine and pyrazine derivatives, reflecting its dual structural motifs.

The Boc group serves as a protective moiety for the secondary amine in piperazine, enabling controlled deprotection during synthetic workflows. The methyl ester at position 2 enhances lipophilicity and stability, making the compound a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or antipsychotic agents where piperazine scaffolds are prevalent .

Properties

IUPAC Name |

methyl 6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(21)19-7-5-18(6-8-19)12-10-16-9-11(17-12)13(20)22-4/h9-10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXYZDFDNVAKST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CN=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate, a compound with the CAS number 1375702-27-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 322.36 g/mol. The compound features a pyrazine ring substituted with a piperazine moiety, which is protected by a tert-butoxycarbonyl (Boc) group. This structural configuration is significant for its biological interactions and solubility properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H22N4O4 |

| Molecular Weight | 322.36 g/mol |

| CAS Number | 1375702-27-4 |

| Purity | ≥95% |

| Storage Temperature | Refrigerator |

Antitumor Activity

Recent studies have indicated that pyrazine derivatives exhibit notable antitumor activity. For instance, a study on related pyrazole derivatives demonstrated their efficacy against various cancer cell lines, highlighting the importance of structural modifications for enhancing potency against specific targets like BRAF(V600E) and EGFR . The introduction of the piperazine ring in this compound may similarly influence its antitumor activity.

Antimicrobial Properties

The biological evaluation of similar compounds has revealed promising antimicrobial properties. Pyrazole derivatives have shown effectiveness against bacterial strains by disrupting cell membrane integrity and inhibiting key metabolic pathways . While specific data on this compound is limited, its structural analogs suggest potential in this domain.

Solubility and Pharmacokinetics

Solubility is a critical factor in drug design. This compound's solubility profile can be inferred from related compounds. For example, certain modifications in the piperazine structure have been associated with improved solubility without compromising biological activity . This aspect is crucial for oral bioavailability and therapeutic efficacy.

Table 2: Solubility Data (Related Compounds)

| Compound | Log S (Ali) | Solubility (mg/ml) |

|---|---|---|

| Pyrazole Derivative A | -2.35 | 1.37 |

| Pyrazole Derivative B | -1.69 | 6.25 |

Study on Antitumor Efficacy

A study conducted on various pyrazole derivatives assessed their cytotoxic effects on breast cancer cell lines. The findings revealed that compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard treatments like doxorubicin . This suggests that this compound could be further explored for similar applications.

Synergistic Effects with Doxorubicin

Research has also focused on the synergistic effects of combining pyrazole derivatives with doxorubicin in treating resistant cancer types. The results indicated significant improvements in treatment outcomes when these compounds were used in conjunction with established chemotherapeutics . This raises the potential for this compound to enhance therapeutic strategies against resistant tumors.

Comparison with Similar Compounds

Methyl 5-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate (CAS: 1215626-40-6)

- Molecular Formula : C₁₅H₂₂N₄O₄ (identical to the target compound).

- Key Difference : The Boc-piperazine group is at position 5 instead of 6 on the pyrazine ring.

Heterocyclic Core Variations

tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate

- Structure : Features a pyridine core instead of pyrazine, with an oxadiazole substituent.

- Key Difference : Pyridine’s single nitrogen atom reduces electron deficiency compared to pyrazine’s two nitrogens.

- Implications : Pyridine-based derivatives may exhibit distinct binding affinities in biological targets due to altered π-π stacking and hydrogen-bonding capabilities .

Piperazine vs. Piperidine Substitutions

tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate (CAS: 1997319-84-2)

- Structure : Replaces piperazine with piperidine (a six-membered ring with one nitrogen).

- Implications : Lower solubility in acidic environments and altered pharmacokinetics due to reduced polarity .

Functional Group Modifications

5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic Acid (CAS: 1209646-17-2)

- Structure : Replaces the methyl ester with a carboxylic acid .

- Key Difference : The carboxylic acid group increases polarity and hydrogen-bonding capacity.

- Implications : Higher aqueous solubility but reduced cell membrane permeability compared to the ester-containing target compound .

Comparative Data Table

Research Findings and Implications

Synthetic Accessibility :

- The target compound and its analogs are synthesized via nucleophilic aromatic substitution (e.g., replacing chloride on pyrazine with Boc-piperazine) . Yields depend on substituent positions; for example, tert-butyl 4-[3-(morpholin-4-yl)pyrazin-2-yl]piperazine-1-carboxylate is obtained in high purity (79%) using potassium carbonate as a base .

- Positional isomers like the 5-Boc-piperazine derivative may require adjusted reaction temperatures or catalysts due to steric effects .

Physicochemical Properties :

- The methyl ester in the target compound enhances lipophilicity (logP ~1.5 estimated), favoring blood-brain barrier penetration compared to carboxylic acid analogs .

- Piperazine derivatives generally exhibit moderate aqueous solubility (1–10 mg/mL), but substitution with morpholine or methoxypiperidine () can improve solubility via hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylate?

- Methodology :

- Step 1 : Coupling of tert-butoxycarbonyl (Boc)-protected piperazine with pyrazine-2-carboxylate derivatives via nucleophilic aromatic substitution. Use DCM as a solvent and TFA for Boc deprotection .

- Step 2 : Methyl esterification of the carboxylate group using methanol and catalytic acid (e.g., H₂SO₄) under reflux .

- Purification : Silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product .

Q. Which analytical techniques are critical for structural confirmation?

- 1H/13C NMR : Assign peaks for the pyrazine ring (δ 8.2–8.8 ppm), piperazine protons (δ 2.4–3.5 ppm), and Boc group (δ 1.4 ppm) .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .

- HPLC : Monitor purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can experimental design address low yields in piperazine-pyrazine coupling reactions?

- Root Cause : Steric hindrance from the Boc group or competing side reactions.

- Optimization Strategies :

- Use microwave-assisted synthesis to enhance reaction kinetics .

- Introduce directing groups (e.g., nitro or cyano) on pyrazine to improve regioselectivity .

- Screen palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling variants .

Q. What contradictions arise in spectral data interpretation, and how are they resolved?

- Example : Overlapping NMR signals for piperazine and pyrazine protons.

- Resolution :

- Use 2D NMR (COSY, HSQC) to differentiate coupled protons .

- Compare experimental data with DFT-calculated chemical shifts .

Q. How does the Boc group influence the compound’s reactivity in biological assays?

- Mechanistic Insight : The Boc group enhances solubility and stability during screening but requires in situ removal for target binding.

- Experimental Workflow :

- Pre-treat the compound with TFA (1:1 v/v in DCM, 2 h) to deprotect piperazine before cellular assays .

- Validate bioactivity using SCD-1 inhibition assays (IC50 ≤ 25 nM for structural analogs) .

Q. What are the applications of this compound in radiopharmaceutical development?

- Case Study : Fluorine-18 labeling for PET imaging (e.g., 18F-FPPPT analogs targeting enzymes like SCD-1).

- Method :

- Replace methyl ester with 18F-fluoropropyl groups via tosylate precursors .

- Validate biodistribution in murine models using autoradiography .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.